![molecular formula C22H22FN3O B2957195 4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1788556-72-8](/img/structure/B2957195.png)

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

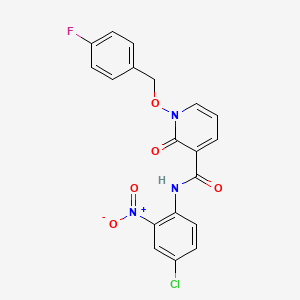

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide, also known as FP-methyl, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrole-based compounds that have been extensively studied for their pharmacological properties. FP-methyl has been found to possess unique biochemical and physiological effects that make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Cancer Research: Overcoming Multi-Drug Resistance

In cancer research, derivatives of this compound have been explored for their potential to overcome multi-drug resistance (MDR) in cancer cells. MDR is a significant barrier in chemotherapy, where cancer cells become resistant to a range of drugs. Compounds like 4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide have shown promise in inhibiting efflux pumps like P-glycoprotein (P-gp), which are responsible for the expulsion of drugs from cancer cells, thereby increasing the effectiveness of chemotherapeutic agents .

Pharmacology: Cannabinoid Receptor Inverse Agonists

In pharmacology, analogs of this compound have been synthesized as cannabinoid receptor type 1 (CB1) inverse agonists. These substances can potentially be used to develop treatments for obesity, as they may reduce appetite and increase metabolism. The focus has been on creating compounds that are peripherally active with fewer central nervous system side effects compared to first-generation CB1 inverse agonists .

Molecular Biology: Cell Surface Receptor Studies

This compound’s analogs have been used in molecular biology to study the behavior of cell surface receptors, such as the CB1 receptor. By acting as inverse agonists, these compounds can influence the receptor’s expression on the cell surface, providing insights into receptor dynamics and signaling pathways .

Biochemistry: Efflux Pump Inhibition

Biochemically, the compound has been studied for its role in inhibiting bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus. By inhibiting these pumps, the compound can enhance the effectiveness of antibiotics against resistant bacterial strains, addressing a critical need in treating bacterial infections .

Organic Chemistry: Synthesis of Novel Compounds

In the field of organic chemistry, this compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications. Its structure allows for various substitutions and modifications, enabling the creation of a diverse library of molecules for pharmacological screening .

Radiolabeling Techniques in PET Imaging

The compound’s structure has been utilized in developing new radiolabeling techniques for positron emission tomography (PET) imaging. By attaching radioactive isotopes to molecules containing this compound, researchers can track and image biological processes in real-time, aiding in the diagnosis and research of diseases .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-18-10-8-16(9-11-18)17-13-21(24-14-17)22(27)25-15-20-7-4-12-26(20)19-5-2-1-3-6-19/h1-3,5-6,8-11,13-14,20,24H,4,7,12,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLLEIUDXURYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)

![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)

![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)

![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2957128.png)

![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)